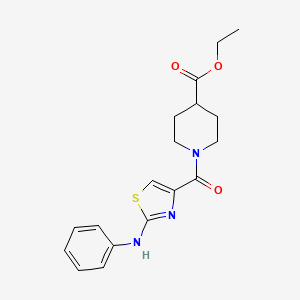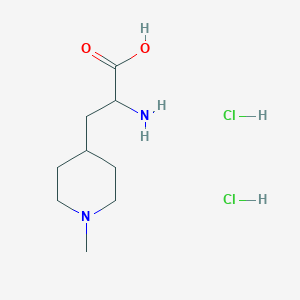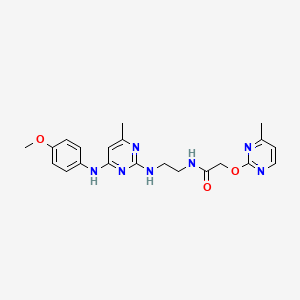
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a multifaceted compound known for its various applications across different scientific domains. Its unique structural characteristics make it an intriguing subject of study in medicinal chemistry, organic synthesis, and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: : Begin with the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. Then, react furan-2-carbohydrazide with an appropriate acid chloride or anhydride under dehydrating conditions to produce the furan-2-yl-1,3,4-oxadiazole core.
Formation of piperidine intermediate: : Synthesize the piperidine intermediate by reacting an appropriate halogenated compound with piperidine under nucleophilic substitution conditions.
Coupling of intermediates: : Couple the furan-2-yl-1,3,4-oxadiazole core with the piperidine intermediate using an appropriate coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under mild conditions to form the key intermediate.
Thiazole derivatization: : Finally, couple the key intermediate with a thiazole derivative, using standard amide coupling conditions to obtain the desired product.
Industrial Production Methods
Industrial production often scales up these reactions, emphasizing optimized conditions, yields, and cost-effectiveness. Reactor design, solvent choice, and purification methods are critical factors in industrial settings to ensure product purity and compliance with regulatory standards.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions at the furanyl and thiazole rings, often resulting in oxidized derivatives.
Reduction: : Reduction reactions primarily affect the furanyl ring, leading to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenated reagents like alkyl halides, sulfonates under basic conditions.
Major Products Formed
Oxidized derivatives, reduced tetrahydrofuran analogs, and substituted piperidine products are frequently observed.
科学研究应用
Chemistry
In chemistry, 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide serves as a versatile building block for synthesizing complex organic molecules. Its multifunctional groups enable diverse chemical modifications, making it valuable for creating novel compounds.
Biology
Biologically, this compound has shown potential as a pharmacophore, a part of molecules that is responsible for their biological activity, contributing to drug discovery and development. Its unique structural components make it a promising candidate for medicinal chemistry research.
Medicine
In medicine, this compound has been studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a focus of ongoing pharmacological studies.
Industry
In industrial applications, it is used in the development of materials with specific properties, such as advanced polymers and coatings. Its stability and reactivity make it an important component in manufacturing processes.
作用机制
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide exerts its effects through multiple molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity and leading to downstream biological effects. The furan, oxadiazole, and thiazole rings play crucial roles in these interactions, allowing the compound to fit into binding sites and elicit desired responses.
相似化合物的比较
Similar Compounds
Compounds such as 2-(4-(1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide and 2-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide share structural similarities.
Uniqueness
What sets 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide apart is the presence of the furan ring, which confers unique electronic and steric properties. This differentiates it from other analogs by enhancing its reactivity and binding affinity towards biological targets.
属性
IUPAC Name |
2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c22-13(18-16-17-5-9-25-16)10-21-6-3-11(4-7-21)14-19-20-15(24-14)12-2-1-8-23-12/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVFGMHTLPQPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)CC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727582.png)
![2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2727583.png)
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide](/img/structure/B2727588.png)



![6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one](/img/structure/B2727593.png)
![3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2727594.png)

![2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2727598.png)
